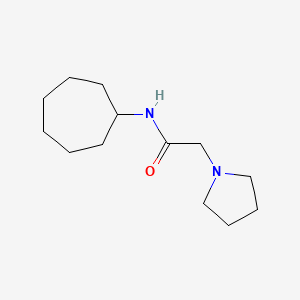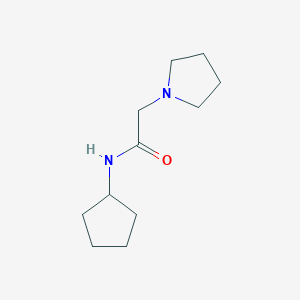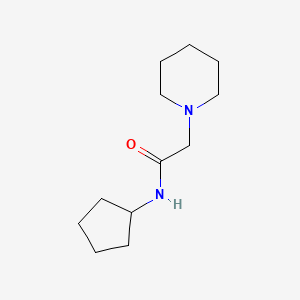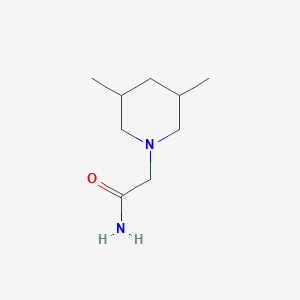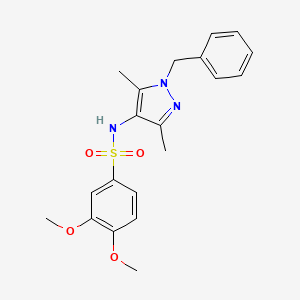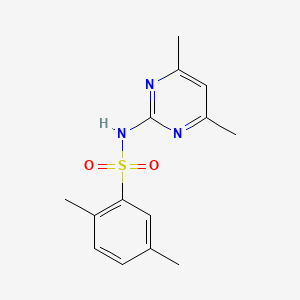![molecular formula C12H19NO2S B7518072 N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide, also known as AEBSF, is a protease inhibitor that has been widely used in scientific research. It is a synthetic molecule that belongs to the class of sulfonamides and is commonly used to inhibit serine proteases. AEBSF has been used in various biochemical and physiological studies due to its ability to selectively inhibit serine proteases without affecting other classes of proteases.
作用机制
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide selectively inhibits serine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site of the enzyme, which prevents the enzyme from functioning. This compound has been shown to inhibit various serine proteases such as trypsin, chymotrypsin, and thrombin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit blood coagulation by inhibiting thrombin, which is a serine protease involved in blood clotting. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of serine proteases involved in inflammation. In addition, this compound has been shown to have anti-viral effects by inhibiting the activity of serine proteases involved in viral infections.
实验室实验的优点和局限性
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has several advantages for lab experiments. It is a selective inhibitor of serine proteases, which allows researchers to study the role of these enzymes in various physiological processes. This compound is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, this compound has some limitations. It can irreversibly inhibit serine proteases, which can make it difficult to study the effects of these enzymes over time. In addition, this compound can also inhibit other classes of proteases at high concentrations, which can lead to non-specific effects.
未来方向
There are several future directions for the use of N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide in scientific research. One direction is to study the role of serine proteases in various diseases such as cancer and Alzheimer's disease. Another direction is to develop new protease inhibitors that are more selective and have fewer non-specific effects. Finally, this compound can be used in combination with other protease inhibitors to study the effects of multiple proteases on physiological processes.
合成方法
The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide involves the reaction of 2,5-dimethylphenethylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound. The purity of the product can be improved by recrystallization from a suitable solvent such as ethanol.
科学研究应用
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has been widely used in scientific research due to its ability to selectively inhibit serine proteases. Serine proteases are a class of enzymes that play a crucial role in various physiological processes such as blood clotting, inflammation, and digestion. This compound has been used to study the role of serine proteases in these processes. It has also been used to study the role of serine proteases in various diseases such as cancer, Alzheimer's disease, and viral infections.
属性
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-5-16(14,15)13-11(4)12-8-9(2)6-7-10(12)3/h6-8,11,13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOYEWHJIIELEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC(C)C1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7517993.png)
![N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7517994.png)
